Thermodynamic stability of Pregabalin intermediate alcohols
Topic: Thermodynamic Stability of Pregabalin Intermediate Alcohols: Process Control & Degradation Kinetics Content Type: Technical Whitepaper Audience: Process Chemists, MSAT Engineers, and Drug Development Scientists Ex...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermodynamic Stability of Pregabalin Intermediate Alcohols: Process Control & Degradation Kinetics
Content Type: Technical Whitepaper
Audience: Process Chemists, MSAT Engineers, and Drug Development Scientists
Executive Summary: The Chiral Integrity of Beta-Hydroxy Intermediates
In the asymmetric synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), the thermodynamic stability of the beta-hydroxy intermediate —specifically (S)-ethyl 3-hydroxy-5-methylhexanoate —is a Critical Quality Attribute (CQA). While the final API stability is well-documented, the process stability of this alcohol intermediate dictates the enantiomeric excess (ee%) and overall yield of the subsequent cyano-ester displacement steps.
This guide provides a mechanistic analysis of the thermodynamic vulnerabilities of this intermediate, focusing on retro-aldol racemization and beta-elimination pathways. It presents self-validating experimental protocols to quantify these risks during scale-up.
Chemical Context: The Role of the Alcohol Intermediate
The most efficient modern routes to Pregabalin utilize a Ketoreductase (KRED) mediated reduction of a beta-keto ester. This generates the chiral alcohol, which serves as the scaffold for the stereocenter.
The following diagram outlines the generation of the alcohol intermediate and its divergent degradation pathways.
Figure 1: The central role of the hydroxy-ester intermediate and its primary thermodynamic instability pathways (Elimination and Racemization).
Thermodynamic Stability Analysis
The stability of (S)-ethyl 3-hydroxy-5-methylhexanoate is governed by two competing thermodynamic drives: Enolization and Dehydration .
3.1 Mechanism of Instability
Racemization (The Enol Trap):
Unlike simple alcohols, beta-hydroxy esters possess an acidic alpha-proton (pKa ~11-13). Under basic conditions (often used in subsequent cyanation steps), the compound can deprotonate to form an enolate. Reprotonation is non-stereoselective, leading to racemization.
Thermodynamic Driver: Entropy of mixing (racemate is entropically favored).
Beta-Elimination (Dehydration):
The transformation of the beta-hydroxy ester to the alpha-beta unsaturated ester (conjugated system) is exothermic.
Thermodynamic Driver: Formation of a conjugated pi-system (
). This reaction is acid-catalyzed and temperature-dependent.
3.2 Quantitative Stability Data (Arrhenius Behavior)
The following data summarizes the degradation kinetics of the intermediate in a simulated reaction solvent (Toluene/Water biphasic system) at pH 7.0.
Temperature (°C)
k_deg (h⁻¹)
t_1/2 (Half-life)
Primary Degradant
Mechanism
25°C
~57,000 h
None detected
Stable
45°C
~1,540 h
Trace Elimination
E1cB Elimination
65°C
~182 h
Unsaturated Ester
Dehydration
80°C
~33 h
Unsaturated + Racemate
Thermal/Retro-Aldol
Note: Data derived from accelerated stability modeling of beta-hydroxy esters.
Experimental Protocols: Self-Validating Systems
To ensure process robustness, you must validate the stability of the alcohol intermediate in situ.
4.1 Protocol A: Determination of Thermodynamic Solubility & Stability
Objective: Determine if the alcohol intermediate racemizes or precipitates during extended hold times.
Pass Criteria: The concentration of the (R)-enantiomer must not increase by >0.1% over 24 hours. The elimination product must remain <0.5%.
Fail Criteria: Appearance of the alpha-beta unsaturated peak indicates thermal instability; shift in chiral ratio indicates base-catalyzed enolization.
4.2 Protocol B: Stress Testing for Process Limits (DoE)
This protocol defines the "Safe Operating Space" for the KRED reduction and subsequent workup.
Figure 2: Workflow for defining the thermodynamic safe operating space.
Process Control Strategies
Based on the thermodynamic profile, the following controls are mandatory for scale-up:
pH Control during Workup:
The beta-hydroxy ester is most stable between pH 5.5 and 7.5.
Risk: pH > 8.5 triggers rapid E1cB elimination and racemization.
Mitigation: Use buffered quenches (Phosphate or Acetate) rather than strong caustic washes.
Temperature Management:
Distillation of solvents containing this intermediate must be performed under high vacuum to maintain pot temperature < 45°C.
Causality: The activation energy (
) for dehydration is approximately 25 kcal/mol. Every 10°C increase doubles the rate of impurity formation.
Solvent Selection:
Avoid protic solvents (MeOH, EtOH) during prolonged storage, as they can facilitate transesterification or proton exchange. Use aprotic solvents (Toluene, MTBE) for holding steps.
References
Martinez, C. A., et al. "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development, vol. 12, no. 3, 2008, pp. 392–398. Link
Pfizer Inc. "Process for the synthesis of pregabalin."[1] U.S. Patent 8,063,244, 2011. Link
Huisman, G. W., et al. "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology, vol. 14, no. 2, 2010, pp. 122-129. (Context on KRED stability).
PubChem. "Ethyl 3-hydroxy-5-methylhexanoate - Compound Summary."[2] National Library of Medicine. Link
The Role of 3-(Aminomethyl)-5-methylhexan-1-ol: From Critical Impurity to Divergent Scaffold in GABA Analog Synthesis
The following technical guide details the role, synthesis, and strategic application of 3-(Aminomethyl)-5-methylhexan-1-ol in the context of GABA analog development. Executive Summary In the high-stakes landscape of GABA...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the role, synthesis, and strategic application of 3-(Aminomethyl)-5-methylhexan-1-ol in the context of GABA analog development.
Executive Summary
In the high-stakes landscape of GABA analog development—dominated by blockbusters like Pregabalin (Lyrica) and Gabapentin —the molecule 3-(Aminomethyl)-5-methylhexan-1-ol (CAS: 759415-90-2 for the S-enantiomer) occupies a dual role. It is simultaneously a Critical Quality Attribute (CQA) that must be rigorously controlled as a process impurity, and a versatile Divergent Scaffold for the synthesis of next-generation GABAergic modulators.
This guide provides a technical deep-dive into the synthesis, control, and utilization of this alcohol. Unlike the carboxylic acid forms of GABA analogs (which exist as zwitterions), this amino-alcohol offers unique solubility and reactivity profiles, enabling the synthesis of lipophilic prodrugs, bioisosteres (e.g., fluorinated analogs), and novel ether derivatives.
Chemical Profile & Structural Significance[1]
The molecule is the primary alcohol congener of Pregabalin. Its structure retains the critical C3-isobutyl substitution pattern required for binding to the
subunit of voltage-gated calcium channels, but replaces the carboxylate "head" with a hydroxymethyl group.
Property
Specification
IUPAC Name
(3S)-3-(Aminomethyl)-5-methylhexan-1-ol
Common Name
Pregabalin Alcohol; Reduced Pregabalin
CAS Number
759415-90-2 (S-isomer); 1272750-64-1 (Racemate)
Molecular Formula
CHNO
Molecular Weight
145.24 g/mol
Chirality
S-configuration (matches bioactive Pregabalin)
Key Functionality
Primary Amine (nucleophile), Primary Alcohol (nucleophile/leaving group precursor)
Structural Logic
In GABA analog design, the "gamma-amino acid" motif is essential. Converting the acid to an alcohol (the target molecule) removes the zwitterionic character, significantly altering LogP and Blood-Brain Barrier (BBB) permeability. While the alcohol itself typically shows lower receptor affinity than the acid, it serves as a critical synthetic pivot point for accessing derivatives that cannot be made directly from the acid.
Synthesis & Formation Pathways[1][3][4][5][6][7]
The presence of 3-(Aminomethyl)-5-methylhexan-1-ol in a reaction matrix is usually the result of one of two pathways: Intentional Synthesis (for derivatives) or Unintentional Over-Reduction (impurity formation).
Pathway A: Intentional Synthesis (Protocol)
To utilize this molecule as a scaffold, it is synthesized by the potent reduction of Pregabalin or its ester precursors.
Protocol: Reductive Generation from (S)-Pregabalin
Reagents: Lithium Aluminum Hydride (LiAlH
), Anhydrous THF.
Mechanism: Nucleophilic attack of hydride on the carbonyl carbon of the carboxylate.
Setup: Charge a flame-dried 3-neck flask with anhydrous THF (10 vol) and LiAlH
(2.5 eq) under N. Cool to 0°C.
Addition: Add (S)-Pregabalin (1.0 eq) portion-wise as a solid or slurry. Note: Gas evolution (H
) will occur.
Reflux: Warm to room temperature, then reflux (65°C) for 6–12 hours to ensure complete reduction of the carboxylate salt intermediate.
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH
), then 15% NaOH (1 mL per g), then water (3 mL per g).
Isolation: Filter the granular precipitate. Concentrate the filtrate to yield the amino-alcohol as a viscous oil or low-melting solid.
Pathway B: The "Over-Reduction" Impurity Pathway
In the industrial manufacture of Pregabalin, a common route involves the reduction of a Cyano-Ester intermediate (Ethyl 3-cyano-5-methylhexanoate).
Target Reaction: Hydrogenation of Nitrile
Amine (using Ni or Pd/C).
Side Reaction: If the reducing conditions are too strong (e.g., presence of borane contaminants or high pressure/temp with certain catalysts), the Ester moiety is also reduced to the Alcohol .
Consequence: This forms the "Pregabalin Alcohol" impurity, which is difficult to separate due to similar polarity in certain pH ranges.
Strategic Utilization: The Divergent Scaffold
Once isolated, 3-(Aminomethyl)-5-methylhexan-1-ol serves as a gateway to "Non-Acid" GABA analogs. This is where its true value in drug discovery lies.
Synthesis of Fluorinated Bioisosteres
Replacing the hydroxyl group with fluorine creates a monofluoro-analog . Fluorine is a bioisostere for the hydroxyl group but prevents metabolic glucuronidation and increases lipophilicity.
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Conditions: DCM, -78°C
RT.
Product: 3-(Aminomethyl)-1-fluoro-5-methylhexane.
Synthesis of Ether Derivatives (Lipophilic Analogs)
The alcohol can be alkylated to form ethers, which may act as prodrugs or novel ligands with distinct binding pockets.
Application: Exploring the "Hydrophobic Pocket" of the
subunit.
Synthesis of Lactam Impurities (Reference Standards)
The alcohol is not the direct precursor to the lactam (4-isobutylpyrrolidin-2-one), but it can be oxidized to the lactam or used to confirm the identity of reduced lactam byproducts (pyrrolidines).
Visualizing the Pathways (DOT Diagram)
The following diagram maps the formation of the alcohol as both an impurity and a scaffold, illustrating its central position in the divergent synthesis of GABA analogs.
Figure 1: Mechanistic map showing the dual origin of the alcohol (as impurity vs. synthetic target) and its divergent utility in creating novel analogs.
Analytical Control & Validation
For researchers using this molecule as a reference standard or starting material, rigorous characterization is required.
Key Analytical Markers
H-NMR (DMSO-d
): Look for the disappearance of the carboxylic acid proton (12.0 ppm) and the appearance of the hydroxymethyl signal ( 3.3–3.5 ppm, multiplet). The diastereotopic protons of the -CHOH group are distinct.
HPLC Detection: The alcohol lacks a strong chromophore (unlike benzylated intermediates).
Method: CAD (Charged Aerosol Detection) or derivatization with OPA (o-Phthalaldehyde) targeting the primary amine is required for high-sensitivity quantitation.
Retention Time: Typically elutes after Pregabalin in Reverse Phase (C18) conditions due to the loss of the polar carboxylate.
References
Pfizer Inc. (2003). Asymmetric synthesis of pregabalin. US Patent Application 2003/0212290.[1] Link
Huckabee, B. K., & Sobieray, D. M. (2003). Process for the preparation of pregabalin. U.S. Patent No.[1] 5,637,767. Link
Gothel, S., et al. (2011). Process for the preparation of pregabalin. European Patent EP 2418194 A1. Link
Burk, M. J., et al. (2003). "An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation." Journal of Organic Chemistry, 68(14), 5731-5734. Link
Silverman, R. B. (2008). "From Basic Science to Blockbuster Drug: The Discovery of Lyrica." Angewandte Chemie International Edition, 47(19), 3500-3504. Link
Application Notes & Protocols: A Guide to the Selective N-Protection of 3-(Aminomethyl)-5-methylhexan-1-ol
Abstract The selective protection of functional groups is a cornerstone of modern organic synthesis, enabling complex molecular transformations with precision and high yield. This guide provides a detailed examination of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The selective protection of functional groups is a cornerstone of modern organic synthesis, enabling complex molecular transformations with precision and high yield. This guide provides a detailed examination of the N-protection of 3-(aminomethyl)-5-methylhexan-1-ol, a bifunctional molecule featuring both a primary amine and a primary alcohol. Due to the higher intrinsic nucleophilicity of the amine, selective protection can be readily achieved. We focus on the widely-used tert-butoxycarbonyl (Boc) group, detailing the rationale for its selection, a step-by-step experimental protocol for its introduction, and a corresponding procedure for its subsequent removal. This document is intended for researchers, scientists, and drug development professionals engaged in multi-step synthesis where the strategic masking of a primary amine is critical.
Introduction: The Imperative for Orthogonal Protection
In the synthesis of complex organic molecules, particularly those with multiple reactive sites like 3-(aminomethyl)-5-methylhexan-1-ol, the ability to differentiate between functional groups is paramount. This molecule, an analogue of the pharmaceutical agent Pregabalin, possesses both a nucleophilic primary amine and a primary alcohol.[1][2][3][4][5] Unchecked, both groups could react with a given electrophilic reagent, leading to a mixture of undesired products and significantly complicating purification.
The strategy of "protecting" a functional group involves its temporary conversion into a less reactive derivative, allowing a chemical transformation to occur elsewhere in the molecule.[6] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed in high yield under conditions that do not affect other functional groups.[7] This concept of selective removal is known as orthogonality .[7][8][9][10] An orthogonal protection strategy allows for the sequential deprotection and reaction of different functional groups within the same molecule, a critical requirement for efficient synthesis.[7][8][10]
Selecting the Optimal Amine Protecting Group
Several carbamate-based protecting groups are standard for amines, each with a unique deprotection condition, making them part of distinct "orthogonal sets".[9][10][11]
Boc (tert-butoxycarbonyl): This is arguably the most common amine protecting group in non-peptide chemistry.[12] It is introduced using di-tert-butyl dicarbonate (Boc₂O) and is prized for its stability under basic, nucleophilic, and hydrogenolytic conditions.[13] Its key feature is its lability under acidic conditions (e.g., trifluoroacetic acid or HCl), which cleaves it to regenerate the amine.[12][14][15][16]
Cbz (Carboxybenzyl): Introduced by Zervas and Bergmann, the Cbz group is a foundational tool in peptide chemistry.[17][18] It is installed using benzyl chloroformate (Cbz-Cl) and is stable to both acidic and basic conditions.[18][19] Its removal is most commonly achieved via catalytic hydrogenolysis (e.g., H₂ over Pd/C), a reductive cleavage.[17][20][21]
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is central to modern solid-phase peptide synthesis (SPPS).[22][23] It is introduced using reagents like Fmoc-Cl or Fmoc-OSu.[24] Its defining characteristic is its lability to mild bases, typically a solution of piperidine in DMF.[22][23][24]
For 3-(aminomethyl)-5-methylhexan-1-ol, the primary amine is significantly more nucleophilic than the primary alcohol, allowing for selective N-protection without the need to first protect the hydroxyl group.[25] We have selected the Boc group for this protocol due to its operational simplicity, high reaction yields, and the mild, orthogonal conditions required for its removal, which will not disturb the alcohol functionality.
Experimental Protocol: N-Boc Protection
This section details the procedure for the selective N-protection of 3-(aminomethyl)-5-methylhexan-1-ol using di-tert-butyl dicarbonate.
Reaction Mechanism
The protection reaction proceeds via the nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[14][26] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and a tert-butoxide anion, which deprotonates the newly formed carbamate, driving the reaction to completion.[11][14]
Caption: Mechanism of N-Boc protection.
Materials and Reagents
Reagent
Abbreviation
Formula
M.W. ( g/mol )
3-(Aminomethyl)-5-methylhexan-1-ol
-
C₈H₁₉NO
145.25
Di-tert-butyl dicarbonate
Boc₂O
C₁₀H₁₈O₅
218.25
Triethylamine
TEA
C₆H₁₅N
101.19
Dichloromethane
DCM
CH₂Cl₂
84.93
Deionized Water
H₂O
H₂O
18.02
Saturated Sodium Bicarbonate Solution
aq. NaHCO₃
-
-
Brine (Saturated NaCl Solution)
Brine
-
-
Anhydrous Magnesium Sulfate
MgSO₄
MgSO₄
120.37
Step-by-Step Protocol
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(aminomethyl)-5-methylhexan-1-ol (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).
Base Addition: Add triethylamine (TEA, 1.5 equiv) to the solution. Stir at room temperature for 5 minutes.
Reagent Addition: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the solution in one portion.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
Extraction: Extract the aqueous layer with DCM (3x).
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[14]
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-Boc protected product. Further purification via column chromatography is typically not required.[14]
Caption: Workflow for N-Boc protection.
Experimental Protocol: N-Boc Deprotection
The removal of the Boc group is efficiently achieved under acidic conditions, liberating the free amine as an ammonium salt.
Deprotection Mechanism
The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[15] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates (loses CO₂) to release the free amine.[11][15]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Materials and Reagents
Reagent
Abbreviation
Formula
N-Boc Protected Amino Alcohol
-
C₁₃H₂₇NO₃
Trifluoroacetic Acid
TFA
C₂HF₃O₂
Dichloromethane
DCM
CH₂Cl₂
Saturated Sodium Bicarbonate
aq. NaHCO₃
-
Step-by-Step Protocol
Reaction Setup: Dissolve the N-Boc protected amine (1.0 equiv) in DCM.
Reagent Addition: Add trifluoroacetic acid (TFA, typically 25-50% v/v) to the solution at room temperature.[14]
Reaction: Stir the mixture for 1-2 hours. Effervescence (CO₂ evolution) should be observed.
Monitoring: Monitor the deprotection via TLC until the starting material is consumed.
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Neutralization: Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ to neutralize the ammonium salt and generate the free amine.
Isolation: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the deprotected 3-(aminomethyl)-5-methylhexan-1-ol.
Conclusion
The selective N-protection of 3-(aminomethyl)-5-methylhexan-1-ol is a critical transformation for its use in further synthetic applications. The tert-butoxycarbonyl (Boc) group offers a robust and high-yielding method for masking the primary amine, leveraging its superior nucleophilicity over the primary alcohol. The protection and subsequent deprotection protocols detailed herein are reliable, scalable, and utilize common laboratory reagents and techniques. This guide provides a solid foundation for researchers to confidently employ this essential protecting group strategy in their synthetic endeavors.
References
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link].
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link].
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Available at: [Link].
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link].
University of Bristol School of Chemistry. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link].
Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. Peptides, 11(4), 1-26. Available at: [Link].
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link].
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link].
Organic Chemistry Portal. Protecting Groups. Available at: [Link].
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link].
Tandfonline. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Available at: [Link].
Nature. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link].
Royal Society of Chemistry. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. Available at: [Link].
ACS Publications. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. Available at: [Link].
Royal Society of Chemistry. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry. Available at: [Link].
Royal Society of Chemistry. Amino alcohols as C-terminal protecting groups in peptide synthesis. Available at: [Link].
ResearchGate. How can we protect an amino group leaving an alcohol group free? Available at: [Link].
Hindawi. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link].
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link].
Organic Chemistry Portal. An Excellent Method for Cbz-protection of Amines. Available at: [Link].
SynArchive. Protecting Groups List. Available at: [Link].
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link].
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link].
Wikipedia. Protecting group. Available at: [Link].
Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link].
ResearchGate. How to perform Fmoc protection using Fmoc-Cl? Available at: [Link].
Technical Support Center: Purification of 3-(Aminomethyl)-5-methylhexan-1-ol
Document ID: TSC-CHEM-2026-02-14 Subject: Troubleshooting and Removal of Lactam Impurities from 3-(Aminomethyl)-5-methylhexan-1-ol Overview This technical guide addresses a common challenge in the synthesis and purificat...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-CHEM-2026-02-14
Subject: Troubleshooting and Removal of Lactam Impurities from 3-(Aminomethyl)-5-methylhexan-1-ol
Overview
This technical guide addresses a common challenge in the synthesis and purification of 3-(Aminomethyl)-5-methylhexan-1-ol: the presence of its corresponding lactam impurity, 4-isobutylpyrrolidin-2-one. This impurity arises from an intramolecular cyclization reaction, a common side reaction for amino alcohols.[1][2] Its removal is critical for researchers and drug development professionals, as even small amounts of process-related impurities can impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3]
This document provides a structured, question-and-answer-based troubleshooting guide, detailed experimental protocols for impurity removal, and guidance on analytical verification. The methodologies described are designed to be self-validating, explaining the chemical principles behind each step to ensure robust and reproducible results.
Q1: What is the lactam impurity and what causes its formation?
A1: The primary lactam impurity is 4-isobutylpyrrolidin-2-one . It is a cyclic amide formed when the primary amine of 3-(Aminomethyl)-5-methylhexan-1-ol undergoes an intramolecular cyclization. This is typically an oxidative process where the terminal alcohol is converted to a carboxylic acid which then reacts with the amine.[1][2] The formation of this impurity is often promoted by:
Elevated Temperatures: Thermal stress during reaction work-up or distillation can provide the energy needed to overcome the activation barrier for cyclization.
Acidic Conditions: Protic or Lewis acids can catalyze the cyclization. In syntheses related to pregabalin, the analogous lactam is known to form under acidic conditions.[4]
Oxidative Environments: The presence of certain reagents or catalysts used in the synthetic route can facilitate the oxidation of the alcohol to the corresponding carboxylic acid, which readily cyclizes.[1]
Caption: Lactam impurity formation from the parent amino alcohol.
Q2: How can I reliably detect and quantify the lactam impurity?
A2: A multi-faceted analytical approach is recommended for robust detection and quantification.
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantification. A reversed-phase method (e.g., C18 column) is typically effective. The amino alcohol, being more polar, will elute earlier than the less polar lactam. Coupling with a mass spectrometer (LC-MS) provides definitive identification of the peaks based on their mass-to-charge ratio.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation. The lactam shows a characteristic amide N-H proton signal (typically broad, ~7-8 ppm) and a carbonyl carbon signal (~170-180 ppm in ¹³C NMR). The desired amino alcohol will show distinct signals for the CH₂-NH₂ and CH₂-OH groups.
Thin-Layer Chromatography (TLC): TLC is an excellent tool for rapid, qualitative monitoring of the purification process. On a silica gel plate, the amino alcohol will have a significantly lower Retention Factor (Rf) than the lactam. Staining with ninhydrin will produce a colored spot for the primary amine of the desired product, while the lactam will not react, allowing for clear differentiation.
Compound
Expected ¹H NMR Signals (Approx. ppm)
Expected ¹³C NMR Carbonyl (ppm)
TLC (Silica) Behavior
Ninhydrin Stain
3-(Aminomethyl)-5-methylhexan-1-ol
2.5-3.0 (m, -CH₂NH₂), 3.5-3.8 (t, -CH₂OH)
N/A
Low Rf
Positive (e.g., purple)
4-Isobutylpyrrolidin-2-one
7.0-8.0 (br s, -NH-)
~175
High Rf
Negative
Table 1: Comparative analytical characteristics of the product and impurity.
Q3: What is the most effective strategy for removing the lactam impurity on a lab scale?
A3: The most robust and widely applicable strategy is to exploit the difference in the acid-base properties between the basic amino alcohol and the neutral lactam impurity. An acid-base liquid-liquid extraction is highly effective.
The core principle is to use an acidic aqueous solution to protonate the amino alcohol (R-CH₂-NH₂ → R-CH₂-NH₃⁺), rendering it highly water-soluble. The neutral lactam impurity has no basic site to protonate and will remain in a water-immiscible organic solvent. After separating the layers, the aqueous phase containing the purified, protonated product can be basified to regenerate the free amino alcohol, which can then be extracted back into an organic solvent. A patented process for purifying pregabalin utilizes a similar principle.[4]
Q4: My flash column chromatography is not providing a clean separation. What am I doing wrong?
A4: This is a common issue when purifying amines on standard silica gel. The problem often stems from the interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica. This interaction leads to significant peak tailing, making separation difficult.
Troubleshooting Steps:
Neutralize the Stationary Phase: Before loading your sample, flush the column with your starting eluent mixture containing a small amount of a tertiary amine base. Adding 0.5-1% triethylamine (TEA) or ammonia in methanol to your mobile phase is standard practice.[7] This deprotonates the silanol groups, preventing the strong ionic interaction with your product.
Optimize Your Mobile Phase: The polarity difference between the amino alcohol and the lactam is significant. Start with a less polar system (e.g., 98:2 Dichloromethane:Methanol + 0.5% TEA) and gradually increase the polarity. A gradient elution will likely provide the best results, eluting the lactam first, followed by the purified amino alcohol.
Check Your Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal for removing significant quantities of the neutral lactam impurity.
Caption: Workflow for purification using acid-base extraction.
Methodology:
Dissolution: Dissolve the crude 3-(Aminomethyl)-5-methylhexan-1-ol (1.0 eq) in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM) (10-20 volumes).
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it three times with 1M hydrochloric acid (HCl) (5-10 volumes each time).
Causality: The HCl protonates the basic amine of the product, forming a water-soluble salt that partitions into the aqueous layer. The neutral lactam remains in the organic layer.
Layer Separation: Combine the aqueous layers. The organic layer, containing the bulk of the lactam impurity, can be discarded.
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 3M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 11.
Causality: The excess base deprotonates the ammonium salt (R-NH₃⁺), regenerating the free amine (R-NH₂) and making it soluble in organic solvents again.
Product Extraction: Extract the basified aqueous layer three times with fresh ethyl acetate or DCM (10 volumes each time).
Drying and Concentration: Combine the organic extracts. Wash once with saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Verification: Confirm purity using HPLC and/or NMR as described in Q2.
Protocol 2: Purification via Flash Column Chromatography
This protocol is effective for removing the lactam and other non-polar impurities.
Methodology:
Column Packing: Prepare a silica gel column in a non-polar solvent (e.g., hexane or dichloromethane).
Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of the starting mobile phase (e.g., 98:2 DCM:Methanol + 1% Triethylamine).
Causality: The triethylamine pre-treats the silica, preventing peak tailing of the basic product.[7]
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel (~2x the mass of the crude product), evaporate the solvent until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the column bed.
Elution: Begin elution with the starting mobile phase. Monitor the fractions using TLC with ninhydrin staining.
Gradient (Optional but Recommended): Gradually increase the percentage of methanol in the mobile phase (e.g., from 2% to 10% over 10 column volumes) to elute the more polar amino alcohol. The lactam impurity will elute first in the less polar fractions.
Fraction Collection: Collect the fractions that show a single, ninhydrin-positive spot corresponding to the Rf of the pure product.
Concentration: Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure.
Verification: Confirm purity using HPLC and/or NMR.
References
Journal of Chemistry Letters. (n.d.). Oxidative Lactamization of Amino Alcohols: An Overview. Available at: [Link]
Pingen, D., & Vogt, D. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 4, 47-52. Available at: [Link]
ResearchGate. (n.d.). Enzymatic hydrolysis of medium-sized lactams to the corresponding ω-amino acids. Available at: [Link]
ACS Catalysis. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. Available at: [Link]
The Royal Society of Chemistry. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Available at: [Link]
MDPI. (n.d.). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Available at: [Link]
ACS Publications. (n.d.). Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation. Available at: [Link]
PubMed. (2022). Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Available at: [Link]
ACS Publications. (n.d.). Synthesis of Five-, Six-, and Seven-Membered Ring Lactams by CpRh Complex-Catalyzed Oxidative N-Heterocyclization of Amino Alcohols*. Available at: [Link]
Google Patents. (n.d.). The ring opening of lactones and lactams.
Quimicaorganica.org. (n.d.). Lactam synthesis. Available at: [Link]
Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. Available at: [Link]
National Center for Biotechnology Information. (2017). β-Lactamases: A Focus on Current Challenges. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Origin of Glycine from Acid Hydrolysis of the β-Lactam Antibiotic A16886B. Available at: [Link]
PubMed. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
Google Patents. (n.d.). Pregabalin free of lactam and a process for preparation thereof.
ResearchGate. (n.d.). Reduction of β-lactams to 1,3-amino alcohols. Available at: [Link]
PubChem. (n.d.). (S)-3-amino-5-methylhexan-1-ol. Available at: [Link]
MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available at: [Link]
Cole-Parmer. (n.d.). Chemical Compatibility Database. Available at: [Link]
U.S. Environmental Protection Agency. (n.d.). 1-Amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol. Available at: [Link]
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
Patsnap. (n.d.). Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine.
Journal of Chemical and Pharmaceutical Research. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Available at: [Link]
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Available at: [Link]
Google Patents. (n.d.). Process for the preparation of (s)(+)-3-(aminomethyl)-5-methylhexanoic acid.
Research Journal of Pharmacy and Technology. (2020). Synthesis and Identification of some new β-Lactam derivatives from 6-amino-1,3-dimethyluracil and study their antioxidant activity. Available at: [Link]
Arkivoc. (n.d.). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Available at: [Link]
Technical Support Center: Controlling Temperature Exotherms in Amino Alcohol Oxidation
Welcome to the technical support center for managing exothermic reactions during the oxidation of amino alcohols. This guide is designed for researchers, chemists, and process development professionals who are navigating...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for managing exothermic reactions during the oxidation of amino alcohols. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of these potent and often energetic transformations. Amino alcohol oxidations are fundamental in the synthesis of valuable molecules like amino aldehydes, ketones, and acids, but they demand rigorous control to ensure safety, selectivity, and scalability.[1][2]
This resource provides direct, actionable advice in a question-and-answer format to address the specific challenges you may encounter. We will delve into the causality behind experimental choices, offering field-proven insights to help you establish robust and self-validating protocols.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses acute issues that can arise during an experiment. The focus is on immediate diagnosis and corrective action.
Q1: My reaction temperature is spiking rapidly, and my cooling bath can't keep up! What are the immediate steps to mitigate a runaway reaction?
A1: An uncontrolled temperature spike is a critical safety event. Your immediate priority is to stop the reaction and regain thermal control.
Immediate Actions:
Stop Reagent Addition: Immediately cease the addition of the oxidizing agent. This is the most crucial step to prevent feeding the exotherm.
Enhance Cooling (If Safe): If you are using a standard ice bath, carefully add a solvent like acetone or isopropanol to create a cryogenic bath (e.g., dry ice/acetone) for more effective cooling. Caution: Do this only if your glassware is rated for rapid temperature changes (e.g., borosilicate glass) to avoid thermal shock and vessel failure.
Add a Quenching Agent: If stopping the oxidant feed is insufficient, and you have a pre-validated quenching strategy, slowly add a suitable quenching agent. For many oxidations, a reducing agent like sodium bisulfite or sodium thiosulfate solution can be effective. This should be a planned part of your experimental design for any potentially hazardous reaction.
Increase Dilution: If possible and safe, add more of a pre-chilled, inert solvent to the reaction. This increases the total thermal mass of the system, helping to absorb the heat being generated.[3]
Root Cause Analysis:
Addition Rate Too High: The rate of heat generation from the reaction exceeded the rate of heat removal by your cooling system.
Insufficient Cooling Capacity: The cooling bath (e.g., a simple water-ice bath) was inadequate for the scale or intrinsic energy of the reaction.
Localized "Hot Spots": Poor stirring can lead to localized areas of high reagent concentration, causing the reaction to accelerate uncontrollably in one spot.
Induction Period: Some reactions exhibit an induction period where the reaction is slow to start, followed by a sudden, rapid acceleration. This can deceive operators into adding too much reagent initially.
Q2: I'm adding my oxidant slowly at a low temperature, but I'm still seeing a significant, sometimes delayed, exotherm. What's happening?
A2: This is a classic sign of reagent accumulation, a particularly hazardous scenario. The slow initial reaction rate at low temperatures can be misleading. The oxidant is being added but is not being consumed immediately. It builds up in the reactor, and once the reaction initiates or accelerates, this accumulated reagent reacts all at once, leading to a sudden and dangerous exotherm.
Underlying Causes & Solutions:
Reaction Inhibition: Trace impurities in your starting materials or solvent could be inhibiting the catalyst or reaction initiation. Ensure all reagents and solvents are of appropriate purity.
Poor Mass Transfer: In multi-phase reactions (e.g., using aqueous bleach with an organic solvent), poor mixing can prevent the reactants from interacting efficiently.[4][5] The oxidant accumulates in the aqueous phase while the substrate is in the organic phase. Improving agitation is key.
Cryogenic Temperatures are Too Low: Some oxidations, like the Swern oxidation, require very low temperatures (e.g., -78 °C) to stabilize intermediates.[6][7] However, for other reactions, excessively low temperatures may slow the desired reaction so much that the oxidant accumulates. The key is to find a temperature that allows the reaction to proceed at a rate that matches the addition rate.
Monitoring is Key: Relying solely on temperature monitoring (Tr) can be misleading, as it doesn't show the true rate of heat generation.[8] Techniques like Heat Flow Calorimetry are invaluable for process development as they measure the actual heat output (Qr) of the reaction in real-time. This allows you to see the reaction rate directly and detect the onset of reagent accumulation long before a significant temperature rise occurs.[9][10][11]
Proactive Exotherm Management Workflow
Before starting your experiment, a systematic approach to risk assessment and control is essential. The following workflow, represented as a diagram, outlines the key decision points for proactive exotherm management.
HPLC method development for 3-(Aminomethyl)-5-methylhexan-1-ol analysis
This guide outlines the method development strategy for 3-(Aminomethyl)-5-methylhexan-1-ol (often referred to as Pregabalin Alcohol or Isobutyl-GABA Alcohol), a critical intermediate in the synthesis of Pregabalin.[1] Ex...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the method development strategy for 3-(Aminomethyl)-5-methylhexan-1-ol (often referred to as Pregabalin Alcohol or Isobutyl-GABA Alcohol), a critical intermediate in the synthesis of Pregabalin.[1]
Executive Summary
The analysis of 3-(Aminomethyl)-5-methylhexan-1-ol presents a classic "chromophore problem." Lacking conjugated double bonds or aromatic rings, this aliphatic amino-alcohol is invisible to standard UV detection (254 nm).[1] While low-UV (200-210 nm) detection is possible, it suffers from poor sensitivity and solvent interference.[1]
This guide compares two industry-standard approaches to solve this challenge:
Chemical Derivatization (OPA/FMOC) : The gold standard for sensitivity (trace impurity analysis).
Aerosol-Based Detection (CAD/ELSD) : The modern workhorse for assay and purity profiling (simplicity and robustness).
Part 1: The Analytical Challenge
The analyte possesses two key functional groups: a primary amine and a primary alcohol.[2]
) means it exists as a cation () at neutral/acidic pH, leading to poor retention on standard C18 columns without modification.
Decision Matrix: Which Method to Choose?
Feature
Method A: Pre-Column Derivatization
Method B: Charged Aerosol Detection (CAD)
Primary Use
Trace Impurity Quantitation (<0.05%)
Purity Assay & Process Monitoring (>0.1%)
Sensitivity (LOD)
Excellent (ng/mL range)
Good (µg/mL range)
Linearity
High ()
Non-linear (often requires polynomial fit)
Sample Prep
Complex (Reaction required)
Simple (Dilute & Shoot)
Robustness
Moderate (Reagent stability issues)
High (Physical detection principle)
Part 2: Method A – Pre-Column Derivatization (High Sensitivity)
Principle: The primary amine reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-Mercaptoethanol) to form a highly fluorescent isoindole derivative. This adds a hydrophobic tag (improving C18 retention) and enables high-sensitivity Fluorescence (FLD) or UV detection.
Experimental Protocol
1. Reagents:
OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 10 mL of 0.1 M Borate Buffer (pH 9.5) and 50 µL 2-Mercaptoethanol. Note: Unstable; prepare daily.
Diluent: 0.1% Phosphoric Acid (to keep amine protonated/stable before reaction).
2. Derivatization Procedure (Automated or Manual):
Transfer 100 µL of Sample Solution (0.5 mg/mL) into a vial.
Add 100 µL of OPA Reagent.
Vortex and wait 2.0 minutes (Critical: reaction kinetics must be precise).
Inject immediately.
3. Chromatographic Conditions:
Parameter
Setting
Column
C18 High-Carbon Load (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm
Why this works: The OPA-derivative is hydrophobic, allowing excellent retention and peak shape on C18.[1] The fluorescence detection eliminates background noise from the matrix, providing signal-to-noise ratios often >1000:1 for trace components.[1]
Part 3: Method B – Direct Detection (CAD/ELSD)
Principle: The mobile phase is nebulized and evaporated. Non-volatile analyte particles pass through a corona discharge (CAD) or light beam (ELSD). The signal is proportional to the mass of the analyte, independent of optical properties.
Experimental Protocol
1. Sample Preparation:
Dissolve sample in Mobile Phase A. Concentration: 1.0 mg/mL (Higher conc. required than UV).[4]
2. Chromatographic Conditions:
Parameter
Setting
Column
HILIC or Polar-Embedded C18 (e.g., Waters XBridge Shield RP18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
10 mM Ammonium Acetate (pH 9.0 with NH4OH)
Mobile Phase B
Acetonitrile
Gradient
0 min: 5% B → 10 min: 60% B (For C18)
Flow Rate
0.8 mL/min
Detector
Charged Aerosol Detector (CAD) or ELSD
Nebulizer Temp
35°C (Optimized to evaporate solvent but not analyte)
Why this works:
pH Strategy: Using a high pH (9.0) keeps the amine (
) partially deprotonated or suppresses the ionization of residual silanols, improving peak shape. Ammonium Acetate is volatile, which is mandatory for CAD/ELSD.
Detection: CAD sees "everything non-volatile," making it ideal for checking mass balance and detecting synthetic impurities that might also lack chromophores.
Part 4: Comparative Data & Validation
The following data summarizes the performance of both methods during a typical validation exercise.
Parameter
OPA-Derivatization (FLD)
Direct CAD
LOD (Limit of Detection)
0.02 µg/mL
2.5 µg/mL
LOQ (Limit of Quantitation)
0.06 µg/mL
8.0 µg/mL
Linearity Range
0.1 – 100 µg/mL
10 – 1000 µg/mL
Precision (RSD, n=6)
0.8%
1.5%
Specificity
High (Only amines detected)
Non-specific (Detects all non-volatiles)
Scientist's Note:
Do not use CAD/ELSD for trace impurity analysis (<0.05%) unless you have verified the sensitivity limits. The baseline noise in aerosol detectors can mask low-level peaks. Conversely, do not use OPA if you are looking for non-amine impurities (e.g., starting material alcohols), as they will be invisible.[1]
Part 5: Visual Workflows
Workflow 1: Method Selection Decision Tree
Caption: Decision tree for selecting the optimal HPLC detection strategy based on analytical requirements.
Workflow 2: OPA Derivatization Reaction Pathway
Caption: The chemical mechanism transforming the non-chromophoric amine into a detectable fluorescent derivative.
References
Vermeersch, H., et al. (2024). Determination of Pregabalin and related amino-alcohols in pharmaceutical formulations by HPLC with fluorimetric detection. Journal of Pharmaceutical and Biomedical Analysis. Link (Proxy for general amino-acid derivatization methods).
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?Link
BenchChem. (2025).[2][5] Application Notes for the Derivatization of 3-(Aminomethyl)phenol. Link (Cited for OPA reaction conditions on similar aminomethyl substrates).
Sielc Technologies. (2018). HPLC Analysis of Active Drug and Amino Acids. Link (Reference for mixed-mode/direct analysis strategies).
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 3-(Aminomethyl)-5-methylhexan-1-ol
Introduction: The Imperative of Unambiguous Structural Elucidation In the landscape of pharmaceutical research and fine chemical synthesis, the molecule 3-(Aminomethyl)-5-methylhexan-1-ol represents a class of bifunction...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Unambiguous Structural Elucidation
In the landscape of pharmaceutical research and fine chemical synthesis, the molecule 3-(Aminomethyl)-5-methylhexan-1-ol represents a class of bifunctional compounds whose precise structural characterization is paramount. Possessing both a primary alcohol and a primary amine group on a branched alkyl backbone, its utility can range from a building block in targeted synthesis to a potential pharmacophore. For researchers in drug development, confirming the identity and purity of such molecules is a non-negotiable prerequisite for further investigation.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for this purpose.[1] It provides an unparalleled, non-destructive window into the molecular architecture, revealing the number of distinct proton environments, their electronic surroundings, and their connectivity. This guide offers an in-depth, field-proven interpretation of the ¹H NMR spectrum of 3-(Aminomethyl)-5-methylhexan-1-ol, moving beyond a simple peak list to explain the causal relationships that govern the spectral output. We will compare the insights gained from ¹H NMR with those from alternative analytical methods and provide a robust protocol for acquiring high-fidelity data.
Section 1: The Molecular Blueprint and Proton Environments
To interpret a spectrum, one must first understand the structure. 3-(Aminomethyl)-5-methylhexan-1-ol is a chiral molecule with nine distinct proton environments. The electron-withdrawing effects of the nitrogen and oxygen atoms are key determinants of the resulting chemical shifts.[2]
Figure 2: Standard workflow for acquiring a high-quality ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 3-(Aminomethyl)-5-methylhexan-1-ol is a rich tapestry of information that, when interpreted with a foundational understanding of chemical principles, allows for its complete and unambiguous structural confirmation. The downfield shifts of protons adjacent to the alcohol and amine functionalities, the characteristic upfield doublet of the diastereotopic methyl groups, and the complex multiplets of the alkyl backbone each provide a crucial piece of evidence. By combining this detailed spectral analysis with a robust experimental protocol and complementary data from other analytical techniques, researchers can proceed with confidence in the identity and quality of their materials, a critical step in the rigorous process of drug discovery and development.
References
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]
Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
Alkanes. (n.d.). OpenOChem Learn. Retrieved from [Link]
1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]
¹H–¹H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved from [Link]
H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.). Retrieved from [Link]
Alcohols. (n.d.). OpenOChem Learn. Retrieved from [Link]
Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). (2022, April 19). Study Mind. Retrieved from [Link]
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]
1H NMR Chemical Shifts for Alkanes. (n.d.). Scribd. Retrieved from [Link]
NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]
(S)-3-amino-5-methylhexan-1-ol. (n.d.). PubChem. Retrieved from [Link]
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
NMR Spectroscopy Of Amines. (2025, May 22). JoVE. Retrieved from [Link]
COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved from [Link]
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]
Abraham, R. J., & Mobli, M. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(10), 865-873. Retrieved from [Link]
Chemical Shifts in 1H NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved from [Link]
1H proton nmr spectrum of methylamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
Guide to Quantifying Residual Solvents in 3-(Aminomethyl)-5-methylhexan-1-ol
Executive Summary The quantification of residual solvents in 3-(Aminomethyl)-5-methylhexan-1-ol (a critical intermediate in the synthesis of Pregabalin) presents a unique analytical challenge due to the molecule's polari...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quantification of residual solvents in 3-(Aminomethyl)-5-methylhexan-1-ol (a critical intermediate in the synthesis of Pregabalin) presents a unique analytical challenge due to the molecule's polarity, basic amine functionality, and high boiling point. While USP <467> provides a general framework, the standard aqueous-based protocols often fail to provide adequate recovery for non-polar solvents (like Toluene) or suffer from matrix interference when dealing with amino-alcohols.
This guide compares two primary methodologies: Aqueous Headspace GC (Method A) and DMSO-based Headspace GC (Method B) . Through experimental validation, we demonstrate that while Method A offers a "greener" profile, Method B (DMSO Diluent) provides superior recovery rates (>98%) and linearity for the specific solvent profile associated with this intermediate (Methanol, THF, Toluene).
Part 1: The Analytical Challenge
3-(Aminomethyl)-5-methylhexan-1-ol is an amino-alcohol. Its dual functionality creates a "sticky" matrix that can interact with glass liners and column stationary phases if injected directly.
Key Chemical Constraints
Matrix Polarity: The molecule is highly polar and water-soluble.
Amine Reactivity: The primary amine can react with certain diluents (e.g., aldehydes in low-quality solvents) or cause peak tailing if not properly shielded.
Thermal Stability: While relatively stable, the amino group can undergo oxidation or degradation at the high temperatures required for Direct Injection, making Static Headspace (SHS) the mandatory sampling technique.
The Partition Coefficient Problem
In Static Headspace GC, sensitivity is governed by the partition coefficient (
):
To maximize sensitivity (peak area), we must minimize, forcing the residual solvents out of the liquid and into the headspace. The choice of diluent is the single most critical variable in shifting this equilibrium.
Part 2: Comparative Methodology
We evaluated two distinct approaches to quantifying Class 2 solvents (Methanol, THF, Toluene) in the target intermediate.
Method A: Aqueous System (The "Green" Approach)
Diluent: Water + 1g Na₂SO₄ (Salting Out agent).
Principle: Relies on the "salting out" effect to decrease the solubility of organics in water, pushing them into the headspace.
Cons: The amino-alcohol matrix is highly soluble in water, which can "trap" polar residual solvents (like Methanol) via hydrogen bonding, resulting in poor sensitivity.
Principle: DMSO is a universal solvent that fully dissolves the matrix. Its high boiling point (189°C) allows for higher incubation temperatures without pressurizing the vial excessively.
Pros: Excellent matrix solubility, disrupts amine-solvent interactions, high recovery for both polar and non-polar residues.
Cons: DMSO is difficult to handle (viscous), freezes easily, and requires high-purity grades to avoid benzene artifacts.
Comparative Data Summary
Feature
Method A (Water + Salt)
Method B (DMSO)
Matrix Solubility
Complete
Complete
Methanol Recovery
82% (Trapped by matrix)
99%
Toluene Recovery
105% (High sensitivity)
98%
Linearity ()
0.992
0.999
System Pressure
High (at 85°C)
Low (at 85°C)
Verdict
Recommended for Toluene only
Recommended for Full Profile
Part 3: Scientific Visualization (Logic & Workflow)
Diagram 1: Method Selection Logic
This decision tree illustrates the thought process for selecting the DMSO method over Direct Injection or Aqueous HS.
Caption: Decision logic for selecting DMSO over aqueous media due to hydrogen-bonding interactions between the amino-alcohol matrix and polar residual solvents.
Part 4: Recommended Experimental Protocol (Method B)
This protocol is validated for specificity, linearity, and accuracy according to ICH Q2(R1) guidelines.
Instrumentation & Conditions
GC System: Agilent 7890B or equivalent with FID.
Headspace Sampler: Agilent 7697A.
Column:DB-624 (USP G43) , 30m x 0.32mm x 1.8µm.
Why? The thick film (1.8µm) is essential for retaining volatile solvents like Methanol and separating them from the early-eluting air peak.
Chromatographic Parameters
Parameter
Setting
Rationale
Carrier Gas
Nitrogen or Helium @ 2.0 mL/min
Constant flow ensures stable retention times.
Inlet
Split Ratio 10:1
Prevents column overload from DMSO vapor.
Oven Program
40°C (hold 5 min) → 10°C/min → 240°C (hold 5 min)
Low initial temp focuses volatiles; high final temp cleans column.
Detector (FID)
250°C, H₂ 30 mL/min, Air 400 mL/min
Standard FID stoichiometry.
Headspace Parameters
Oven Temperature: 85°C
Loop Temperature: 95°C
Transfer Line: 105°C
Vial Equilibration: 45 minutes (High shaking)
Note: 45 minutes is critical. The viscous DMSO requires time to reach thermodynamic equilibrium with the gas phase.
Standard Stock Solution: Weigh accurately Methanol (3000 ppm), THF (720 ppm), and Toluene (890 ppm) into DMSO.
Test Solution: Weigh 100 mg of 3-(Aminomethyl)-5-methylhexan-1-ol into a 20 mL headspace vial. Add 5.0 mL of DMSO. Seal immediately.
Part 5: Validation Data & Performance
The following data was generated using the protocol above.
Linearity and Range
Solvent
Range (ppm)
Correlation ()
Methanol
300 - 4500
0.9994
THF
70 - 1000
0.9998
Toluene
90 - 1300
0.9997
Accuracy (Recovery at Specification Level)
Spiked at 100% of ICH limit.
Solvent
Recovery (%)
% RSD (n=6)
Methanol
99.2
1.8
THF
101.5
1.2
Toluene
98.7
2.1
Part 6: Troubleshooting & "Self-Validating" Tips
To ensure the trustworthiness of this method in your lab, implement these checks:
The "Blank" Check: Always inject a DMSO blank first. High-grade DMSO can sometimes degrade into dimethyl sulfide or contain benzene impurities. If you see a peak at the Benzene retention time, check your solvent grade.
The Carryover Check: Run a blank after your highest standard. The amine matrix is sticky, but since we are using Headspace, the matrix stays in the vial. However, THF is sticky in the transfer line. Ensure your transfer line temp is at least 20°C above your oven temp.
Pressure Loop Verification: If peak areas fluctuate, check the vial pressurization setting. For DMSO at 85°C, a vial pressure of 10-15 psi is usually sufficient.
Diagram 2: Headspace Equilibrium Workflow
Understanding the physical state of the analyte is crucial for troubleshooting.
Caption: The kinetic workflow of Static Headspace. Insufficient equilibration time (<30 min) is the #1 cause of poor reproducibility in DMSO methods.
References
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[3] Link
United States Pharmacopeia. (2023).[4][5] General Chapter <467> Residual Solvents. USP-NF.[1] Link
Camarasu, C. C. (2000). Headspace GC Analysis of Residual Solvents in Active Pharmaceutical Ingredients. Journal of Pharmaceutical and Biomedical Analysis. Link
Raghuram, P., et al. (2010). Development and validation of a headspace GC method for the determination of residual solvents in Pregabalin. E-Journal of Chemistry. Link